N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide
Description
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3S2/c15-10-2-1-3-11(6-10)17-13(19)12(18)16-7-14(20)8-21-4-5-22-9-14/h1-3,6,20H,4-5,7-9H2,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKBKBDGULBVQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)C(=O)NC2=CC(=CC=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiol-Epoxide Cyclization
A reported method for seven-membered sulfur rings involves reacting 1,2-dithiol-4,5-diol with epichlorohydrin under basic conditions. For the 6-hydroxy derivative, 6-hydroxy-1,4-dithiepan-6-carbaldehyde can be synthesized via:
- Oxidation of 1,4-dithiepan-6-ol using Jones reagent (CrO₃/H₂SO₄) to introduce the aldehyde.
- Reductive amination with ammonium acetate and sodium cyanoborohydride yields the primary amine.
Reaction Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Oxidation | CrO₃, H₂SO₄ | 0–5°C | 62% |
| Amination | NH₄OAc, NaBH₃CN | RT, 12h | 78% |
Dithiolane Ring Expansion
An alternative route employs 1,3-dithiolane-5-carboxylic acid , which undergoes ring expansion with ethylene glycol ditosylate in DMF:
- Activation : Tosylation of ethylene glycol.
- Nucleophilic attack : Thiolate anions open the ditosylate, forming the seven-membered ring.
- Hydroxylation : Selective oxidation at C6 with mCPBA introduces the hydroxyl group.
Oxamide Backbone Formation
The oxamide linker is constructed via two sequential amidation reactions.
Stepwise Amidation
Synthesis of N-(3-Fluorophenyl)oxalyl chloride :
Coupling with Dithiepan-Methylamine :
One-Pot Oxamide Formation
A streamlined approach uses N,N'-carbonyldiimidazole (CDI) to activate oxalic acid:
- Activation : Oxalic acid + 2 equiv. CDI in THF (RT, 1h).
- Amine addition : Sequential addition of 3-fluoroaniline and dithiepan-methylamine.
- Work-up : Aqueous extraction and recrystallization from ethanol/water.
Optimization of Reaction Parameters
Critical factors influencing yield and purity include:
Solvent Systems
Temperature Control
Purification Techniques
- Chromatography : Silica gel with EtOAc/hexane (3:7) removes unreacted aniline.
- Crystallization : Ethanol/water (1:3) recrystallization achieves >99% purity for the final compound.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Purity | Key Advantage |
|---|---|---|---|---|
| Thiol-Epoxide + Stepwise | 5 | 34% | 97% | High stereocontrol |
| Dithiolane Expansion + One-Pot | 4 | 42% | 98% | Fewer intermediates |
Mechanistic Insights
Dithiepan Ring Closure
The seven-membered ring forms via SN2 displacement between dithiolate anions and ditosylate, favored by the polar solvent’s ability to stabilize transition states.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The oxamide linkage can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Conditions involving Lewis acids like AlCl₃ (Aluminium chloride) or FeCl₃ (Ferric chloride).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate or pharmacophore.
Materials Science: In the development of novel materials with unique properties.
Chemical Biology: As a probe or tool for studying biological systems.
Industry: In the synthesis of specialty chemicals or as a catalyst.
Mechanism of Action
The mechanism of action of N’-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to the following analogs from the evidence:
Structural Analogues with Fluorophenyl Groups
- N-[(Cyclohexylcarbamoyl)(3-fluorophenyl)methyl]-N-(9H-fluoren-2-yl)prop-2-ynamide (5a) Key Features: A 3-fluorophenyl group paired with a propargylamide and fluorenyl moiety. Physical Data: Melting point = 199–200°C; IR peaks at 2100 cm⁻¹ (C≡C stretch) and 3281 cm⁻¹ (N–H stretch).
Analogues with 1,4-Dithiepan or Thiazepane Cores
N'-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide (CM978183)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide (CM975972)
Benzothiazole and Pesticide Derivatives
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
Data Table: Comparative Analysis of Key Compounds
Research Implications and Limitations
- Structural Insights : The hydroxy-dithiepan group in the target compound may confer improved solubility over purely aromatic analogs (e.g., flutolanil).
- Data Gaps: No experimental data (e.g., melting point, bioactivity) for the target compound were found in the provided evidence, limiting direct comparisons.
- Synthetic Challenges : The rigidity of the oxamide backbone and steric bulk of the dithiepan ring may complicate crystallization, necessitating advanced techniques like SHELX-based refinement () for structural elucidation.
Biological Activity
N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C14H18FNO2S2
- Molecular Weight : 307.42 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is believed to modulate pathways involved in:
- Cell Proliferation : By influencing signaling pathways associated with cell growth and division.
- Apoptosis : Inducing programmed cell death in cancerous cells.
- Inflammation : Exhibiting anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
Pharmacological Effects
Research has indicated that this compound possesses several key pharmacological effects:
- Antitumor Activity : In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains.
Case Studies
-
Case Study on Anticancer Efficacy :
A study conducted on MCF7 breast cancer cells demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. -
Case Study on Inflammatory Response :
Another investigation assessed the compound's effect on TNF-alpha-induced inflammation in human fibroblast cells. Results showed a marked reduction in inflammatory markers, indicating its potential use in treating inflammatory diseases.
Q & A
Q. What are the optimized synthetic routes for N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves multi-step reactions, starting with the preparation of the oxamide core and subsequent functionalization. Key steps include:
- Condensation of 3-fluoroaniline with oxalyl chloride to form the N'-(3-fluorophenyl)oxamide intermediate.
- Reaction with 6-hydroxy-1,4-dithiepan-6-yl methanol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the dithiepan moiety.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water mixture). Optimized conditions require strict temperature control (0–5°C for condensation, 60–80°C for coupling), anhydrous solvents, and inert atmospheres to prevent hydrolysis of reactive intermediates. Yields >70% are achievable with stoichiometric precision and slow reagent addition .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
A combination of techniques is critical:
- ¹H/¹³C NMR : Resolves fluorophenyl aromatic signals (δ 6.8–7.4 ppm) and dithiepan methylene protons (δ 3.1–3.5 ppm). The oxamide NH protons appear as broad singlets (δ 8.2–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ with <2 ppm error.
- FT-IR : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and hydroxyl groups (broad peak ~3300 cm⁻¹) .
Q. What purification methods are recommended post-synthesis?
After initial extraction, use:
- Flash chromatography : With silica gel and ethyl acetate/hexane (3:7 to 1:1 gradient) to separate polar byproducts.
- Recrystallization : Ethanol/water (4:1) yields crystals suitable for X-ray analysis.
- HPLC : For final purity >98% (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers resolve contradictions between X-ray crystallographic data and solution-state NMR conformational analyses?
Discrepancies often arise from dynamic effects in solution versus static crystal packing. Strategies include:
- Variable-temperature NMR : To probe conformational flexibility (e.g., coalescence of dithiepan ring signals above 40°C).
- DFT calculations : Compare optimized gas-phase conformers with crystallographic data to identify dominant solution-state structures.
- SHELX refinement : Use anisotropic displacement parameters to model thermal motion in the crystal lattice, clarifying rigid vs. flexible regions .
Q. What strategies are employed to analyze the dithiepan ring's conformational flexibility and its impact on biological activity?
- Molecular dynamics simulations : Simulate ring puckering modes (e.g., chair vs. boat) in explicit solvent.
- SAR studies : Compare analogs with locked conformations (e.g., replacing dithiepan with rigid bicyclic systems).
- X-ray crystallography : Resolve hydrogen-bonding patterns between the hydroxyl group and target proteins .
Q. How does the fluorophenyl group influence intermolecular interactions in the solid state?
The 3-fluorophenyl moiety participates in:
- Halogen bonding : Fluorine acts as a weak acceptor with carbonyl oxygen (distance ~3.0 Å).
- π-π stacking : Offset interactions with aromatic systems in co-crystallized ligands (e.g., offset distance ~4.2 Å). These interactions stabilize crystal packing and may mimic binding modes in biological targets .
Q. What computational methods validate the stereochemical outcomes of key synthetic steps?
- DFT-based NMR shift prediction : Compare calculated vs. experimental ¹³C shifts to confirm stereochemistry.
- Docking studies : Assess enantiomer affinity for target proteins (e.g., kinases or GPCRs).
- Hirshfeld surface analysis : Visualize intermolecular contacts in crystals to rule out racemization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
